N-Benzyl-3-[(2-bromoacetyl)amino]-N-methylbenzamide
Description
Overview of N-Benzyl-3-[(2-bromoacetyl)amino]-N-methylbenzamide
This compound constitutes a complex benzamide derivative characterized by its distinctive molecular architecture and functional group arrangements. The compound features a central benzene ring connected to a bromoacetyl amino group and incorporates both benzyl and methyl substituents on the nitrogen atoms. This structural configuration endows the molecule with unique chemical properties that distinguish it from simpler benzamide derivatives and contribute to its specialized applications in research contexts.
The molecular formula of this compound is C₁₇H₁₇BrN₂O₂, with a molecular weight of 361.2 grams per mole. The compound belongs to the broader class of benzamide derivatives, which are characterized by their benzene ring structure coupled with amide functional groups. The presence of the bromoacetyl substituent significantly influences the compound's reactivity profile, enabling it to participate in various nucleophilic substitution reactions and form covalent bonds with biological targets.
Table 1: Fundamental Properties of this compound
The structural complexity of this compound arises from the strategic placement of multiple functional groups that collectively contribute to its chemical behavior. The bromoacetyl moiety serves as a reactive electrophilic center capable of forming covalent bonds with nucleophilic sites on proteins and other biological molecules. This characteristic makes the compound particularly valuable for biochemical research applications where selective protein modification is desired.
Historical Context and Discovery
The development and characterization of this compound emerged from broader research efforts investigating benzamide derivatives and their potential applications in medicinal chemistry. The compound represents an evolution in the design of bromoacetylated molecules, building upon earlier discoveries of simpler bromoacetyl compounds and their utility in organic synthesis and biochemical research.
Benzamide derivatives have been subjects of scientific investigation for several decades, with researchers recognizing their potential for biological activity and synthetic versatility. The incorporation of bromoacetyl groups into benzamide structures represents a strategic modification designed to enhance reactivity and enable specific types of molecular interactions. The bromoacetyl functionality has been extensively studied in various chemical contexts, with bromoacetyl chloride serving as a key reagent in synthetic transformations.
The synthesis and characterization of this compound have been reported in various studies, highlighting its importance in drug design and development research. The compound's discovery reflects the ongoing efforts to develop more sophisticated molecular tools for investigating biological systems and creating novel therapeutic agents. Research indicates that derivatives of this compound may exhibit anticonvulsant properties, similar to other benzamide derivatives, demonstrating the continued relevance of this chemical class in pharmaceutical research.
Significance in Contemporary Chemical Research
This compound occupies a prominent position in contemporary chemical research due to its unique combination of structural features and reactivity patterns. The compound serves as a valuable tool in proteomics research, where it is utilized to study protein interactions and functions through its ability to form covalent bonds with nucleophilic sites on proteins. This application has proven particularly useful for understanding cellular processes and molecular mechanisms in biological systems.
The compound's significance extends to medicinal chemistry research, where it is investigated for its potential therapeutic properties and its ability to interact with specific biological targets. The bromoacetyl group can form covalent bonds with nucleophilic sites on proteins, leading to the modification of protein function and affecting various cellular pathways and processes. This mechanism of action makes it a valuable tool in biochemical research and positions it as a potential candidate for drug development applications.
Table 2: Research Applications of this compound
| Application Area | Research Focus | Mechanism | Reference |
|---|---|---|---|
| Proteomics Research | Protein interaction studies | Covalent bond formation with nucleophilic sites | |
| Medicinal Chemistry | Therapeutic property investigation | Protein function modification | |
| Biological Studies | Cellular process understanding | Molecular pathway interference | |
| Biochemical Research | Enzyme activity modification | Nucleophilic site targeting |
The compound's versatility in chemical reactions contributes significantly to its research value. It can participate in various types of chemical transformations, including substitution reactions where the bromine atom can be replaced by other nucleophiles, oxidation and reduction reactions that modify its functional groups, and hydrolysis reactions that can break amide bonds under specific conditions. This reactivity profile enables researchers to modify the compound's structure systematically and investigate structure-activity relationships.
In materials science applications, related bromoacetyl compounds have demonstrated utility as cross-linking agents in polymer preparation. These compounds can react with functional groups on polymer surfaces to form cross-links, enhancing mechanical properties, thermal stability, and chemical resistance of materials. This application area suggests potential future directions for this compound research and development.
Scope and Objectives of the Review
This comprehensive review aims to provide a thorough examination of this compound from multiple scientific perspectives, encompassing its chemical properties, synthesis methodologies, and research applications. The primary objective is to consolidate current knowledge about this compound and present it in a systematic manner that serves both academic researchers and industrial scientists working with benzamide derivatives and bromoacetylated compounds.
The scope of this review encompasses the fundamental chemical characteristics that define this compound, including its molecular structure, physical and chemical properties, and classification within the broader family of benzamide derivatives. Detailed examination of synthesis approaches provides insight into the methods used to prepare this compound and the reaction conditions that influence its formation and purity.
Table 3: Review Objectives and Coverage Areas
| Objective | Coverage Area | Focus Points |
|---|---|---|
| Chemical Characterization | Molecular structure and properties | Functional groups, reactivity patterns |
| Synthesis Analysis | Preparation methodologies | Reaction conditions, yield optimization |
| Research Applications | Current and potential uses | Proteomics, medicinal chemistry, materials |
| Comparative Studies | Related compound analysis | Structure-activity relationships |
| Future Directions | Emerging research areas | Technological applications, development trends |
The review addresses the compound's role in contemporary research by examining its applications in proteomics, medicinal chemistry, and related fields. This analysis includes discussion of the molecular mechanisms underlying its biological activity and the specific ways in which it interacts with target molecules. Comparative analysis with structurally related compounds provides context for understanding the unique properties and advantages of this compound relative to other benzamide derivatives.
Furthermore, this review seeks to identify emerging trends and future research directions that may involve this compound or related compounds. By examining current research trajectories and technological developments, the review aims to provide insights into potential new applications and modifications that could expand the utility of this chemical compound. The synthesis and characterization efforts described in various studies demonstrate the ongoing interest in developing more efficient preparation methods and exploring novel applications for this versatile molecular framework.
Properties
IUPAC Name |
N-benzyl-3-[(2-bromoacetyl)amino]-N-methylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrN2O2/c1-20(12-13-6-3-2-4-7-13)17(22)14-8-5-9-15(10-14)19-16(21)11-18/h2-10H,11-12H2,1H3,(H,19,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIVMFZVQBUWIMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C(=O)C2=CC(=CC=C2)NC(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-3-[(2-bromoacetyl)amino]-N-methylbenzamide typically involves the reaction of N-methylbenzamide with 2-bromoacetyl bromide in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the bromoacetyl group .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-Benzyl-3-[(2-bromoacetyl)amino]-N-methylbenzamide can undergo various chemical reactions, including:
Nucleophilic substitution: The bromoacetyl group can be replaced by nucleophiles such as amines or thiols.
Reduction: The carbonyl group in the bromoacetyl moiety can be reduced to an alcohol.
Oxidation: The benzyl group can be oxidized to a carboxylic acid.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include amines (e.g., methylamine) and thiols (e.g., thiophenol) under basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products
Nucleophilic substitution: Products include substituted amides or thioethers.
Reduction: The major product is the corresponding alcohol.
Oxidation: The major product is the corresponding carboxylic acid.
Scientific Research Applications
N-Benzyl-3-[(2-bromoacetyl)amino]-N-methylbenzamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-Benzyl-3-[(2-bromoacetyl)amino]-N-methylbenzamide involves its interaction with specific molecular targets. The bromoacetyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This covalent modification can disrupt normal cellular processes, leading to the compound’s biological effects .
Comparison with Similar Compounds
Key Observations :
Electrophilic Reactivity : The bromoacetyl group in the target compound distinguishes it from analogs like N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide, which lacks electrophilic halogens. This difference makes the former more suitable for covalent drug design compared to the latter’s use in directing-group chemistry .
Biological Activity: Unlike benzathine benzylpenicillin—a β-lactam antibiotic—the target compound’s bromoacetyl group suggests non-antibiotic mechanisms, such as kinase or protease inhibition, akin to covalent inhibitors like ibrutinib .
Synthetic Flexibility : The target compound’s bromine atom allows for further functionalization (e.g., Suzuki coupling), whereas chlorinated analogs like N-butyl-4-chlorobenzamide are typically less reactive in cross-coupling reactions .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Biological Activity
N-Benzyl-3-[(2-bromoacetyl)amino]-N-methylbenzamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.
Chemical Structure and Properties
The compound features a bromoacetyl group attached to an N-methylbenzamide moiety, contributing to its diverse chemical reactivity. Its molecular formula is CHBrNO, with a molecular weight of approximately 341.22 g/mol. The presence of the bromoacetyl group allows for nucleophilic substitution reactions, which are crucial for its biological activity.
The primary mechanism of action for this compound involves covalent modification of proteins. The bromoacetyl group can react with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This covalent bonding disrupts normal cellular processes, which can lead to various biological effects, including antimicrobial and anticancer activities.
Biological Activities
Research has demonstrated that this compound exhibits several notable biological activities:
- Antimicrobial Activity : Preliminary studies indicate that this compound may possess antimicrobial properties, making it a candidate for further exploration in treating infections.
- Anticancer Activity : The compound has shown promise in inhibiting cancer cell proliferation in vitro. Specifically, it has been evaluated against various cancer cell lines, demonstrating significant cytotoxic effects.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anticancer | Significant cytotoxicity against cancer cell lines | |
| Protein Interaction | Covalent modification leading to enzyme inhibition |
Study 1: Anticancer Evaluation
A study conducted on the anticancer properties of this compound involved testing against several human cancer cell lines. The compound exhibited IC values in the low micromolar range, indicating strong potential as an anticancer agent. Notably, it demonstrated selectivity towards malignant cells compared to normal cells, suggesting a favorable therapeutic index.
Study 2: Mechanistic Insights
Further mechanistic studies revealed that the compound's effectiveness could be attributed to its ability to induce apoptosis in cancer cells through the activation of caspase pathways. This was evidenced by increased levels of cleaved caspases in treated cells, highlighting its role as a pro-apoptotic agent.
Therapeutic Implications
Given its promising biological activity, this compound holds potential for development into therapeutic agents targeting microbial infections and cancer. Its ability to covalently modify proteins suggests applications in drug design where specificity and potency are critical.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing N-Benzyl-3-[(2-bromoacetyl)amino]-N-methylbenzamide, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or amide coupling. For example, bromoacetylation of a precursor amine (e.g., N-Benzyl-3-amino-N-methylbenzamide) using 2-bromoacetyl chloride in the presence of a base like pyridine or DIPEA in dichloromethane at 0–25°C is typical . Reaction conditions such as temperature and solvent polarity significantly affect yield; lower temperatures (e.g., 4°C) minimize side reactions like hydrolysis of the bromoacetyl group. Evidence from similar benzamide syntheses shows yields ranging from 60% to 85% under optimized conditions .
Q. How is the structural integrity of this compound validated post-synthesis?
- Methodological Answer : Characterization involves a combination of NMR (¹H, ¹³C), HRMS, and X-ray crystallography. For instance, the bromoacetyl group’s distinct ¹H NMR signal at ~3.8–4.2 ppm (methylene protons) and ¹³C NMR resonance near 170 ppm (carbonyl) confirm successful functionalization . X-ray crystallography (as in ) resolves stereochemical ambiguities, while HRMS validates molecular weight (±5 ppm accuracy) .
Q. What preliminary biological assays are used to evaluate this compound’s activity?
- Methodological Answer : Initial screening often includes enzyme inhibition (e.g., kinase assays) or anticonvulsant models like maximal electroshock (MES) and subcutaneous pentylenetetrazol (scPTZ) tests. For analogs, MES ED₅₀ values of 15–30 mg/kg and scPTZ ED₅₀ values of 25–50 mg/kg have been reported, with therapeutic indices >5 indicating safety . Dose-response curves and toxicity assessments (e.g., acute LD₅₀ in rodents) are critical for prioritizing leads .
Advanced Research Questions
Q. How can synthetic pathways be optimized to improve regioselectivity of the bromoacetyl group?
- Methodological Answer : Regioselectivity is enhanced using protecting groups (e.g., TIPS or Boc) on competing reactive sites. For example, temporary protection of the benzylamine nitrogen during bromoacetylation reduces side reactions, as shown in (Scheme 2). Solvent choice (e.g., DMF for polar intermediates vs. CH₂Cl₂ for non-polar) and catalysts (e.g., DMAP) further improve selectivity .
Q. What structure-activity relationship (SAR) trends are observed when modifying the bromoacetyl or benzamide moieties?
- Methodological Answer :
- Bromoacetyl Group : Replacement with chloroacetyl reduces electrophilicity, decreasing alkylation-driven bioactivity (e.g., anticonvulsant ED₅₀ increases from 20 mg/kg to >50 mg/kg) .
- Benzamide Substitution : Electron-withdrawing groups (e.g., nitro at the meta position) enhance stability but may reduce solubility. Comparative data from (Br/Cl analogs) show a 2-fold difference in plasma half-life .
- Table 1 : SAR Summary
| Modification | Bioactivity (MES ED₅₀, mg/kg) | Solubility (µg/mL) |
|---|---|---|
| Bromoacetyl | 20 | 15 |
| Chloroacetyl | 50 | 30 |
| Meta-nitro benzamide | 25 | 10 |
Q. How can contradictory data in biological assays (e.g., in vitro vs. in vivo efficacy) be resolved?
- Methodological Answer : Contradictions often arise from pharmacokinetic factors (e.g., poor bioavailability). Strategies include:
- Metabolic Stability Assays : Liver microsome studies to identify rapid degradation (e.g., CYP450-mediated oxidation of the benzyl group) .
- Formulation Adjustments : Co-solvents (e.g., PEG-400) or liposomal encapsulation improve in vivo exposure .
- Dose Escalation Studies : Bridging in vitro IC₅₀ values (e.g., 1 µM) to effective plasma concentrations (Cₐᵥₑ > 5× IC₅₀) ensures translatability .
Q. What advanced analytical techniques are used to assess compound stability under physiological conditions?
- Methodological Answer :
- Forced Degradation Studies : Exposure to pH 1–13 buffers (37°C, 24 hr) identifies hydrolytic weak points (e.g., bromoacetyl cleavage at pH >10) .
- LC-HRMS/MS : Tracks degradation products (e.g., debrominated metabolites) in simulated gastric fluid .
- DSC/TGA : Thermal analysis reveals decomposition thresholds (e.g., melting point >150°C indicates solid-state stability) .
Q. What mechanistic insights explain the bromoacetyl group’s role in biological activity?
- Methodological Answer : The bromoacetyl moiety acts as an electrophilic warhead, covalently modifying nucleophilic residues (e.g., cysteine thiols) in target enzymes. Kinetic studies (e.g., IC₅₀ shift assays with glutathione) confirm time-dependent inhibition, supporting an irreversible binding mechanism . Mutagenesis (e.g., Cys→Ser in enzyme active sites) further validates target engagement .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
